![molecular formula C13H8Cl2N2O3 B5715768 2,3-dichloro-N-(3-nitrophenyl)benzamide CAS No. 6389-20-4](/img/structure/B5715768.png)
2,3-dichloro-N-(3-nitrophenyl)benzamide
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Overview
Description
2,3-dichloro-N-(3-nitrophenyl)benzamide, commonly known as DCNB, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 305.14 g/mol. DCNB is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Mechanism of Action
DCNB acts as a competitive inhibitor of carbonic anhydrase by binding to the active site of the enzyme. Carbonic anhydrase catalyzes the reversible hydration of carbon dioxide to form bicarbonate and a proton. DCNB binds to the zinc ion in the active site of the enzyme, preventing the binding of water and inhibiting the catalytic activity of the enzyme.
Biochemical and Physiological Effects:
DCNB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase in a variety of tissues, including the brain, kidneys, and lungs. DCNB has also been shown to inhibit the growth of certain cancer cells by targeting carbonic anhydrase. In addition, DCNB has been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using DCNB in lab experiments is its potent inhibitory activity against carbonic anhydrase, which makes it a useful tool for studying the structure and function of this enzyme. Another advantage is its relatively low cost and availability. However, one limitation of using DCNB is its potential toxicity, which requires careful handling and disposal. In addition, DCNB has a relatively short half-life in vivo, which limits its use as a therapeutic agent.
Future Directions
There are several future directions for research on DCNB. One area of interest is the development of new drugs that target carbonic anhydrase using DCNB as a lead compound. Another area of interest is the use of DCNB as a tool for studying the role of carbonic anhydrase in various physiological processes, such as respiration, acid-base balance, and ion transport. Finally, there is a need for further research on the potential toxicity of DCNB and its impact on human health and the environment.
Synthesis Methods
DCNB can be synthesized by reacting 3-nitroaniline with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is usually carried out under reflux conditions. The product is then purified by recrystallization from a suitable solvent such as ethanol or acetone.
Scientific Research Applications
DCNB has been used in a variety of scientific research studies, including enzyme inhibition assays, drug discovery, and chemical biology. It is a potent inhibitor of carbonic anhydrase, which is an enzyme that is involved in the regulation of acid-base balance in the body. DCNB has been used to study the structure and function of carbonic anhydrase and to develop new drugs that target this enzyme. DCNB has also been used as a probe to study the role of carbonic anhydrase in various physiological processes, such as respiration, acid-base balance, and ion transport.
properties
IUPAC Name |
2,3-dichloro-N-(3-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-11-6-2-5-10(12(11)15)13(18)16-8-3-1-4-9(7-8)17(19)20/h1-7H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZVTONGWUIWJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50980803 |
Source
|
Record name | 2,3-Dichloro-N-(3-nitrophenyl)benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50980803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6389204 | |
CAS RN |
6389-20-4 |
Source
|
Record name | 2,3-Dichloro-N-(3-nitrophenyl)benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50980803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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